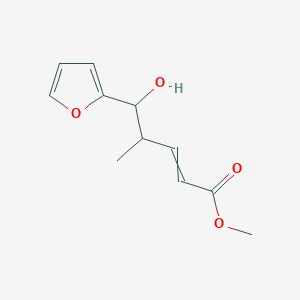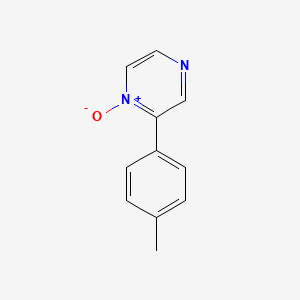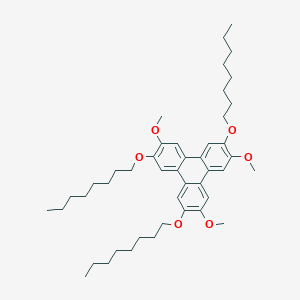![molecular formula C18H18O3S B14181041 S-[3-(4-Benzoylphenoxy)propyl] ethanethioate CAS No. 929073-14-3](/img/structure/B14181041.png)
S-[3-(4-Benzoylphenoxy)propyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[3-(4-Benzoylphenoxy)propyl] ethanethioate is a chemical compound with the molecular formula C18H18O3S and a molecular weight of 314.399 g/mol . This compound is known for its unique structure, which includes a benzoylphenoxy group attached to a propyl chain, further linked to an ethanethioate group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-(4-Benzoylphenoxy)propyl] ethanethioate typically involves the reaction of 4-benzoylphenol with 3-chloropropyl ethanethioate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
S-[3-(4-Benzoylphenoxy)propyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted ethanethioate derivatives.
Scientific Research Applications
S-[3-(4-Benzoylphenoxy)propyl] ethanethioate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[3-(4-Benzoylphenoxy)propyl] ethanethioate involves its interaction with specific molecular targets. The benzoylphenoxy group can interact with various enzymes or receptors, modulating their activity. The ethanethioate group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
- S-[3-(4-Benzoylphenoxy)propyl] ethanethioate
- S-[3-(4-Benzoylphenoxy)propyl] ethanesulfonate
- S-[3-(4-Benzoylphenoxy)propyl] ethanesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
929073-14-3 |
|---|---|
Molecular Formula |
C18H18O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
S-[3-(4-benzoylphenoxy)propyl] ethanethioate |
InChI |
InChI=1S/C18H18O3S/c1-14(19)22-13-5-12-21-17-10-8-16(9-11-17)18(20)15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3 |
InChI Key |
FNTQHQXTQCGRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
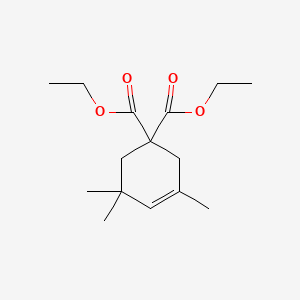
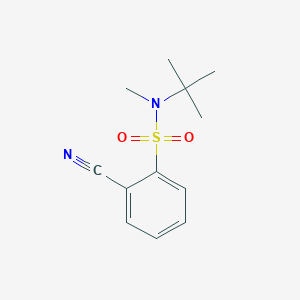
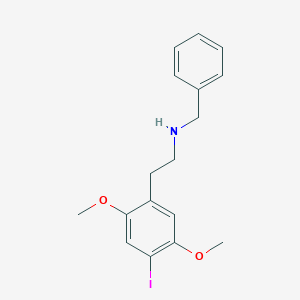

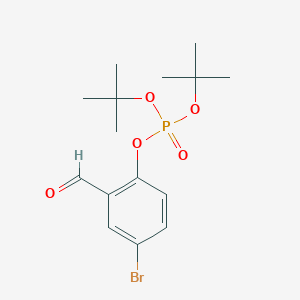
![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
amino}benzonitrile](/img/structure/B14181021.png)
